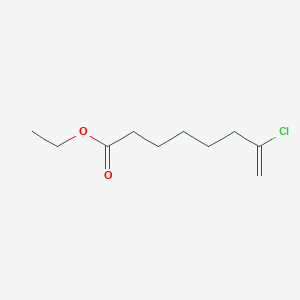

Ethyl 7-chloro-7-octenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-7-octenoate is not directly mentioned in the provided papers, but related compounds and their synthesis methods can offer insights into its chemical behavior and properties. The papers discuss various ethyl chloro compounds and their synthesis, which may share similarities with the synthesis and properties of ethyl 7-chloro-7-octenoate.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with careful selection of starting materials and reagents. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate includes masking a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination . Similarly,

Scientific Research Applications

Photophysicochemical Properties

- Ethyl 7-chloro-7-octenoate derivatives are utilized in the synthesis and characterization of phthalocyanines, which have significant applications in photophysicochemical studies. These derivatives contribute to the investigation of spectral, photophysical, and photochemical properties of substituted phthalocyaninatozinc(II) and indium(III) chloride complexes (Kuruca et al., 2018).

Synthesis of Intermediates

- Ethyl 7-chloro-7-octenoate is synthesized as an intermediate in various chemical processes, including the production of cilastatin, a significant pharmaceutical compound. Its synthesis involves multiple steps such as esterification and cyclization, emphasizing its role in complex organic syntheses (Chen Xin-zhi, 2006).

Surface Chemistry and Reaction Pathways

- Studies have explored the adsorption and reaction pathways of closely related compounds like 7-octenoic acid on copper surfaces. These investigations provide insights into molecular interactions and surface chemistry, relevant for understanding the behavior of ethyl 7-chloro-7-octenoate in similar contexts (Bavisotto et al., 2021).

Pharmaceutical Applications

- Ethyl 7-chloro-7-octenoate derivatives are used in the synthesis of pharmacologically active compounds. For example, their incorporation into 1H-imidazole structures has shown potential in creating inhibitors of cyclooxygenase enzymes and ligands for the estrogen receptor, indicating its utility in developing new therapeutic agents (Wiglenda et al., 2005).

Copolymerization and Material Science

- In material science, ethyl 7-chloro-7-octenoate plays a role in the copolymerization processes, particularly with ethylene. Its involvement in creating novel polymeric materials showcases its utility in developing advanced materials with specific characteristics (Naga & Toyota, 2004).

properties

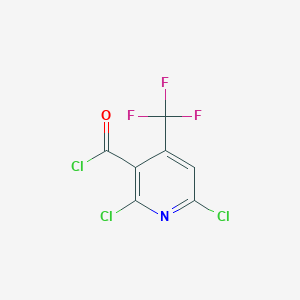

IUPAC Name |

ethyl 7-chlorooct-7-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRZSMVKWXYJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641091 |

Source

|

| Record name | Ethyl 7-chlorooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-7-octenoate | |

CAS RN |

485320-22-7 |

Source

|

| Record name | Ethyl 7-chlorooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)